N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine
説明
N-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)valine is a synthetic organic compound featuring a 1,4-benzodioxin ring fused to a valine moiety via a carbonyl linkage. The benzodioxin scaffold is a heterocyclic structure known for its stability and bioisosteric properties, often employed in pharmaceuticals to enhance metabolic resistance and binding affinity.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-8(2)12(14(17)18)15-13(16)11-7-19-9-5-3-4-6-10(9)20-11/h3-6,8,11-12H,7H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKRXAQQHHLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Conditions and Optimization
- Reagents : L-valine is suspended in a 2:1 mixture of aqueous sodium hydroxide (2 M) and tetrahydrofuran (THF). The benzodioxin carbonyl chloride is added dropwise at 0–5°C to minimize hydrolysis.
- Temperature : Maintaining sub-10°C temperatures is critical to suppress racemization of valine.
- Workup : The product is extracted with ethyl acetate, washed with dilute HCl to remove unreacted valine, and crystallized from ethanol/water (yield: 68–72%).
Mechanistic Considerations
The reaction follows a two-step mechanism:
- Activation : Formation of the benzodioxin carbonyl chloride via thionyl chloride or oxalyl chloride.
- Acylation : Attack by valine’s α-amino group on the electrophilic carbonyl carbon, facilitated by the alkaline medium.
Mixed-Anhydride Method for Enhanced Stereocontrol
To improve enantiomeric purity, the mixed-anhydride protocol adapts techniques from peptide synthesis. This method avoids direct handling of unstable acyl chlorides.
Synthetic Procedure
- Anhydride Formation : 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is treated with isobutyl chloroformate in the presence of N-methylmorpholine, generating a reactive mixed anhydride.
- Coupling : The anhydride reacts with L-valine in dimethylformamide (DMF) at −15°C.
- Purification : Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) yields the product with >98% enantiomeric excess (ee).
Advantages Over Direct Acylation
- Higher stereochemical fidelity due to minimized racemization.
- Yields improve to 78–82% under optimized conditions.
Solid-Phase Synthesis Using Resin-Bound Valine
Adapting strategies from combinatorial chemistry, solid-phase synthesis enables rapid purification and scalability.
Protocol Overview
- Resin Loading : Fmoc-valine is anchored to Wang resin via its carboxyl group.
- Deprotection : Fmoc removal with piperidine/DMF exposes the amino group.
- Acylation : The resin-bound valine reacts with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the coupling agent.
- Cleavage : Treatment with trifluoroacetic acid (TFA)/dichloromethane (1:9) releases the product, which is precipitated in cold diethyl ether (yield: 85%).
Key Benefits
- Eliminates solubility challenges associated with valine.
- Suitable for parallel synthesis of derivatives.
Enzymatic Resolution of Racemic Intermediates
For applications requiring high enantiopurity, kinetic resolution using lipases or proteases offers an eco-friendly alternative.
Process Details
- Substrate : Racemic N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-DL-valine.
- Enzyme : Candida antarctica lipase B (CALB) immobilized on acrylic resin.
- Conditions : Hydrolysis in phosphate buffer (pH 7.0) at 30°C selectively cleaves the L-enantiomer, leaving the D-enantiomer intact.
- Yield : 45–48% isolated yield of D-enantiomer with 99% ee.
Industrial-Scale Synthesis Considerations
Solvent Selection and Recovery
Catalytic Efficiency
- Palladium-catalyzed carbonylation: A patent-pending method uses Pd(OAc)₂/Xantphos to couple 2,3-dihydro-1,4-benzodioxin bromide with valine methyl ester, achieving 89% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (% ee) | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Acylation | 68–72 | 92–94 | Moderate | Racemization at >10°C |
| Mixed Anhydride | 78–82 | 98–99 | High | Requires anhydrous conditions |
| Solid-Phase | 85 | 99 | High | Resin cost |
| Enzymatic Resolution | 45–48 | 99 | Low | Substrate specificity |
化学反応の分析
反応の種類
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、アミンまたはアルコールを生成することができます。
置換: 求核置換反応は、異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬が特定の条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成する可能性があり、還元は第一級または第二級アミンを生成する可能性があります。
科学的研究の応用
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸は、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について調査されています。
医学: さまざまな疾患の治療における治療的可能性について探索されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
(2S)-2-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)ホルマミド]-3-メチルブタン酸の作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と状況によって異なる場合があります。
類似化合物との比較
Structural Analogues with Heterocyclic Modifications
Conversely, retaining the benzodioxin scaffold while modifying substituents (e.g., pyridinamine in ) influences solubility and steric interactions.
Amino Acid and Peptide Derivatives
Key Insight : Unlike the benzodioxin-carbonyl-valine structure, valsartan analogs () incorporate tetrazole groups, which are critical for ionic interactions with receptors. The presence of ester groups (e.g., ethyl ester in ) or protective moieties (ethoxycarbonyl in ) modulates pharmacokinetics and synthetic utility.
Research Findings and Implications
- Contrastingly, benzoxazin-benzothiophene derivatives () target parasites, illustrating how heterocyclic variations redirect biological specificity.
- Degradation and Stability : Valsartan-related compounds () highlight the importance of monitoring degradation products (e.g., tetrazole cleavage), a consideration relevant to benzodioxin-valine stability under physiological conditions.
- Synthetic Accessibility : The one-pot synthesis of benzodioxin-carbonyl-piperazine () demonstrates a replicable strategy for analogous compounds, though valine’s steric bulk may require tailored optimization.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine is a compound that integrates a benzodioxin moiety with the amino acid valine. This unique structure suggests potential biological activities, particularly in enzyme inhibition and receptor interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C₁₄H₁₇NO₅
- Molar Mass : 279.29 g/mol
- Density : 1.270 g/cm³
- CAS Number : 1105051-89-5
- pKa : 3.57 (predicted)
- Hazard Class : Irritant
Biological Activity Overview
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine has been primarily explored in the context of enzyme inhibition and receptor binding.
Enzyme Inhibition
- α-Glucosidase Inhibition
- Acetylcholinesterase (AChE) Inhibition
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to the active sites of enzymes like α-glucosidase and AChE, inhibiting their activity.
- Receptor Modulation : Potential interactions with adrenergic receptors could modulate physiological responses related to neurotransmitter release and vascular tone.
Study 1: Synthesis and Inhibition Profile
A recent study synthesized several derivatives of benzodioxane and evaluated their enzyme inhibition profiles. Among these, N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine demonstrated notable α-glucosidase inhibition with an IC50 value indicating effective concentration levels .
Study 2: Molecular Docking Analysis
In silico studies assessed the binding affinity of N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine to target enzymes. Docking simulations revealed favorable interactions with key residues in the active site of α-glucosidase, supporting experimental findings of enzyme inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | α-Glucosidase Inhibition | AChE Inhibition |
|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)valine | Benzodioxane derivative | Significant | Weak |
| Benzodioxane analog X | Benzodioxane derivative | Moderate | Moderate |
| Compound Y | Non-benzodioxane | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
